6-Methylquinolin-8-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-methylquinolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-5-8-3-2-4-12-10(8)9(11)6-7/h2-6H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKYERLVLCYWJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)N)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6071532 | |
| Record name | 8-Quinolinamine, 6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6071532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68420-93-9 | |
| Record name | 6-Methyl-8-quinolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68420-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Quinolinamine, 6-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068420939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Quinolinamine, 6-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 8-Quinolinamine, 6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6071532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methylquinolin-8-amine | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
6-Methylquinolin-8-amine CAS number and supplier
An In-Depth Technical Guide to 6-Methylquinolin-8-amine: Synthesis, Properties, and Applications
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 6-Methylquinolin-8-amine (CAS No. 68420-93-9), a substituted quinolin-8-amine. While specific experimental data for this particular isomer is limited in publicly accessible literature, this document leverages established principles of quinoline chemistry and draws parallels from closely related analogues to offer a robust resource for researchers. The guide covers physicochemical properties, proposes a detailed synthetic pathway, discusses potential applications in drug discovery and materials science, and outlines essential safety and handling protocols. This document is intended for an audience of researchers, scientists, and drug development professionals interested in the rich chemical landscape of quinoline derivatives.
Introduction: The Significance of the Quinolin-8-amine Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, renowned for its versatile biological activities and unique photophysical properties. Within this class, the quinolin-8-amine core is of particular interest. Its bidentate chelating ability, involving the amino nitrogen and the quinoline nitrogen, allows it to form stable complexes with a variety of metal ions. This property is central to the mechanism of action for many of its derivatives.
Historically, 8-aminoquinolines are best known for their potent antimalarial activity; the drug primaquine, for instance, is a cornerstone for the eradication of the dormant liver stages of Plasmodium vivax and P. ovale[1]. Beyond malaria, research has revealed that derivatives of this scaffold possess a broad spectrum of pharmacological activities, including anticancer, neuroprotective, antiviral, and antifungal properties[2][3]. The introduction of substituents, such as a methyl group at the 6-position, can significantly modulate the compound's steric and electronic properties, thereby influencing its bioactivity, solubility, and metabolic stability. This guide focuses on the specific isomer, 6-Methylquinolin-8-amine, providing a foundational understanding for its potential exploration in various scientific domains.
Physicochemical and Structural Properties
Table 1: Physicochemical Properties of 6-Methylquinolin-8-amine and Related Analogues
| Property | 6-Methylquinolin-8-amine | 8-Aminoquinoline[1] | 2-Methyl-8-aminoquinoline[4] | 6-Methylquinoline[5] |
| CAS Number | 68420-93-9[6] | 578-66-5 | 18978-78-4 | 91-62-3 |
| Molecular Formula | C₁₀H₁₀N₂[6] | C₉H₈N₂ | C₁₀H₁₀N₂ | C₁₀H₉N |
| Molecular Weight | 158.20 g/mol | 144.18 g/mol | 158.20 g/mol | 143.19 g/mol |
| Appearance | Predicted: Pale yellow to brown solid | Pale yellow solid | Solid | Liquid |
| Melting Point | Predicted: > 65 °C | 65 °C | Not specified | Not applicable |
| Boiling Point | Predicted: > 256 °C | Not specified | Not specified | 256-260 °C |
| Solubility | Predicted: Soluble in organic solvents (DMSO, MeOH, Chloroform), sparingly soluble in water | Sparingly soluble in water | 19 µg/mL in water (pH 7.4) | Insoluble in water |
| pKa | Predicted: 4.5 - 5.5 (quinolinium ion) | Not specified | Not specified | Not specified |
Synthetic Strategy: A Proposed Route to 6-Methylquinolin-8-amine
The synthesis of substituted quinolines is a well-established field in organic chemistry. A plausible and efficient route to 6-Methylquinolin-8-amine can be designed based on the classic Skraup synthesis, followed by regioselective nitration and subsequent reduction. This multi-step process offers a logical and experimentally validated approach.
Causality Behind Experimental Choices:
The choice of the Skraup synthesis is predicated on its reliability for constructing the quinoline core from anilines. Starting with p-toluidine ensures the methyl group is correctly positioned at the 6-position of the resulting quinoline ring. The subsequent nitration step is directed by the existing methyl group, and while a mixture of isomers is possible, the 8-nitro isomer is a known product. The final reduction of the nitro group to an amine is a standard and high-yielding transformation, commonly achieved through catalytic hydrogenation or using metal catalysts in acidic media.
Detailed Step-by-Step Methodology:
Step 1: Synthesis of 6-Methylquinoline via Skraup Reaction
-
To a cooled (0 °C) mixture of concentrated sulfuric acid (H₂SO₄) and glycerol, add p-toluidine portion-wise while maintaining the temperature below 10 °C.
-
Add a mild oxidizing agent, such as arsenic pentoxide or nitrobenzene, to the mixture.
-
Heat the reaction mixture cautiously to initiate the exothermic reaction. Once started, maintain the temperature at approximately 140-150 °C for 3-4 hours.
-
After cooling, pour the reaction mixture onto ice and neutralize with a concentrated sodium hydroxide (NaOH) solution until strongly alkaline.
-
Perform a steam distillation to isolate the crude 6-methylquinoline.
-
Extract the distillate with an organic solvent (e.g., diethyl ether or dichloromethane), dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure 6-methylquinoline.
Step 2: Nitration of 6-Methylquinoline to 6-Methyl-8-nitroquinoline
-
Dissolve 6-methylquinoline in concentrated sulfuric acid at 0 °C.
-
Slowly add a nitrating mixture (a mixture of concentrated nitric acid and sulfuric acid) dropwise, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Carefully pour the reaction mixture onto crushed ice. The nitro derivative will precipitate.
-
Filter the solid, wash with copious amounts of cold water until the filtrate is neutral, and dry the product. Separation of the 8-nitro isomer from other potential isomers (e.g., 5-nitro) may be required, typically achieved by fractional crystallization or column chromatography.
Step 3: Reduction of 6-Methyl-8-nitroquinoline to 6-Methylquinolin-8-amine
-
Dissolve 6-methyl-8-nitroquinoline in ethanol or acetic acid.
-
Add a reducing agent. A common choice is tin(II) chloride (SnCl₂) in concentrated hydrochloric acid (HCl), or catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
If using SnCl₂/HCl, heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction and neutralize with a strong base (e.g., NaOH or NH₄OH) to precipitate the crude amine.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 6-Methylquinolin-8-amine.
Visualization of Synthetic Workflow
Caption: Proposed synthetic route to 6-Methylquinolin-8-amine.
Potential Applications in Research and Drug Development
The 6-Methylquinolin-8-amine scaffold is a valuable building block for creating novel compounds with diverse applications.
-
Medicinal Chemistry and Drug Discovery: The primary utility of this compound lies in its potential as a precursor for new therapeutic agents. By modifying the 8-amino group, researchers can synthesize libraries of compounds for screening against various diseases. Key areas of interest include:
-
Antimalarials: As an analogue of primaquine, new derivatives could be developed to combat drug-resistant malaria strains or to offer improved safety profiles[1].
-
Anticancer Agents: The quinoline core is present in numerous anticancer drugs. Derivatives of 6-Methylquinolin-8-amine could be designed to inhibit specific kinases, interfere with DNA replication, or induce apoptosis in cancer cells[3].
-
Neuroprotective Agents: The metal-chelating properties of the 8-aminoquinoline scaffold are relevant in the context of neurodegenerative diseases like Alzheimer's and Parkinson's, where metal dyshomeostasis and oxidative stress are implicated in pathogenesis[2][7].
-
-
Materials Science: Quinoline derivatives are known for their fluorescent properties. 6-Methylquinolin-8-amine can serve as a ligand for creating metal complexes that may function as fluorescent probes for ion detection or as components in organic light-emitting diodes (OLEDs)[2].
Safety, Handling, and Storage
As a substituted aromatic amine, 6-Methylquinolin-8-amine requires careful handling to minimize exposure.
-
GHS Classification: The compound is classified as harmful if swallowed (Acute toxicity, oral)[6].
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
-
First Aid:
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.
-
Skin Contact: Wash with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Inhalation: Remove person to fresh air and keep comfortable for breathing.
-
Suppliers of Substituted Quinolines
While 6-Methylquinolin-8-amine (CAS No. 68420-93-9) is not widely listed by major chemical suppliers, researchers interested in this or related scaffolds can inquire with companies that specialize in custom synthesis or offer a broad range of aromatic building blocks. Reputable suppliers for related quinoline derivatives include:
-
Sigma-Aldrich (Merck)
-
Thermo Fisher Scientific (Alfa Aesar)
-
TCI Chemicals
-
Combi-Blocks
-
Enamine
These vendors can be a valuable resource for sourcing starting materials or for obtaining the target compound through custom synthesis services.
Conclusion
6-Methylquinolin-8-amine represents a promising yet underexplored chemical entity. Its structural similarity to a class of compounds with proven and diverse biological activities makes it a compelling target for synthesis and evaluation in drug discovery and materials science programs. This guide provides a foundational framework, from a plausible synthetic route to key safety information, to empower researchers to confidently engage with this and other related quinolin-8-amine derivatives.
References
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Di Giovanni, S., Mazzone, C., Riela, S., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Antioxidants, 11(6), 1089. Available from: [Link]
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Abbas, A., El-Sayed, R., & El-Henawy, A. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(23), 7356. Available from: [Link]
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Wikipedia contributors. (n.d.). 8-Aminoquinoline. Wikipedia. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 140457, 2-Methyl-8-aminoquinoline. PubChem. Available from: [Link]
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Singh, P. P., et al. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega, 3(3), 3123–3136. Available from: [Link]
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Gaikwad, D. D., et al. (2014). Synthesis, Physicochemical Properties and Biological Evaluation Of Some Novel 5-[2-methyl/ (un) Substituted Phenylethylideneamino] Quinolin-8-ols. ResearchGate. Available from: [Link]
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Biosynce. (n.d.). China Quinoline Manufacturers Suppliers Factory. Available from: [Link]
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Tong, X., et al. (2024). Facile synthesis of novel quinolin-8-amine derivatives: crystallographic study, in silico and antifungal investigation. Chemical and Biological Technologies in Agriculture, 12(1), 134. Available from: [Link]
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Multichem. (n.d.). 8-Hydroxyquinoline Dealer and Distributor. Available from: [Link]
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Kadela-Tomanek, M., et al. (2024). Design, Synthesis, Physicochemical Properties, and Biological Activity of Thymidine Compounds Attached to 5,8-Quinolinedione Derivatives as Potent DT-Diaphorase Substrates. Molecules, 29(20), 4875. Available from: [Link]
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Szakács, Z., et al. (2022). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 27(19), 6296. Available from: [Link]
- Google Patents. (n.d.). CN102675201A - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol.
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Sokal, A., et al. (2022). Examples of some 5-substituted 8-hydroxyquinoline derivatives. ResearchGate. Available from: [Link]
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Wang, H., et al. (2024). Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. Organic Letters. Available from: [Link]
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Chemsrc. (n.d.). 8-Amino-6-methoxyquinoline. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11910, 8-Methylquinoline. PubChem. Available from: [Link]
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solubility of 6-Methylquinolin-8-amine in organic solvents
An In-depth Technical Guide to the Solubility of 6-Methylquinolin-8-amine in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 6-Methylquinolin-8-amine, a key intermediate in various synthetic applications. Recognizing the critical role of solubility in process development, reaction optimization, and purification, this document synthesizes theoretical principles with practical, field-proven methodologies. It offers a predictive framework for solubility based on molecular structure and solvent properties, alongside a detailed, self-validating experimental protocol for precise quantitative determination. This guide is intended for researchers, chemists, and drug development professionals who require a deep, actionable understanding of this compound's behavior in organic media.
Introduction: The Physicochemical Landscape of 6-Methylquinolin-8-amine
6-Methylquinolin-8-amine (CAS No. 68420-93-9) is a heterocyclic aromatic amine with a molecular formula of C₁₀H₁₀N₂ and a molecular weight of 158.2 g/mol .[1] Its structure, featuring a quinoline backbone substituted with a methyl group at position 6 and an amino group at position 8, dictates its chemical personality and, consequently, its solubility. The quinoline ring system imparts significant aromatic and hydrophobic character, while the primary amine at the C8 position introduces basicity and the capacity for hydrogen bonding.[2] The methyl group at C6 further enhances its lipophilicity.
Understanding the solubility of this compound is paramount for its effective use. In drug development, solubility directly impacts bioavailability and formulation strategies.[3][4] In synthetic chemistry, it governs the choice of reaction media, influences reaction kinetics, and is fundamental to designing efficient extraction and crystallization protocols for purification. This guide provides the foundational knowledge and practical tools to master these challenges.
Theoretical Framework: Predicting Solubility from First Principles
The principle of "like dissolves like" is the cornerstone of solubility prediction. The solubility of 6-Methylquinolin-8-amine in a given organic solvent is determined by the balance of intermolecular forces between the solute and solvent molecules. A significant change in solvation energy, which is influenced by both the solute's structure and the solvent's polarity, is a key determinant of solubility.[5]
Key Molecular Features Influencing Solubility:
-
Quinoline Ring System: This large, bicyclic aromatic structure is predominantly nonpolar and hydrophobic. It readily engages in van der Waals forces and π-π stacking interactions, favoring solubility in nonpolar and aromatic solvents.
-
8-Amino Group (-NH₂): This is a polar, basic functional group. The two N-H bonds can act as hydrogen bond donors, and the lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor. This group promotes solubility in polar, hydrogen-bond-capable (protic) solvents. Its basicity also allows for salt formation in acidic media, dramatically increasing aqueous solubility.[6]
-
6-Methyl Group (-CH₃): This is a nonpolar, electron-donating group that slightly increases the molecule's overall size and lipophilicity, favoring solubility in nonpolar solvents.
The interplay of these features means that 6-Methylquinolin-8-amine is an amphiphilic molecule, possessing both polar and nonpolar characteristics. Its solubility will be highest in solvents that can effectively solvate both the hydrophobic ring system and the polar amine group.
Predicted Solubility Profile of 6-Methylquinolin-8-amine
The following table summarizes the predicted solubility in common organic solvent classes. These predictions should be confirmed experimentally using the protocol provided in Section 5.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |
| Polar Protic | Methanol, Ethanol, Isopropanol | High to Moderate | The hydroxyl group of the solvent can act as both a hydrogen bond donor and acceptor, effectively solvating the -NH₂ group. The alkyl portion of the alcohol can interact with the quinoline ring. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF) | High | These solvents have large dipole moments and can solvate the polar -NH₂ group via dipole-dipole interactions. Their organic nature allows for favorable interaction with the aromatic ring system. Studies on similar heterocyclic compounds show high solubility in DMF.[4] |
| Halogenated | Dichloromethane (DCM), Chloroform | High | These solvents are good hydrogen bond acceptors and have sufficient polarity to interact with the amine group, while also effectively solvating the nonpolar ring structure. |
| Aromatic | Toluene, Benzene, Xylenes | Moderate to Low | Favorable π-π stacking interactions can occur between the solvent and the quinoline ring. However, these nonpolar solvents cannot effectively solvate the polar -NH₂ group, limiting overall solubility. |
| Nonpolar Aliphatic | Hexanes, Heptane, Cyclohexane | Low to Insoluble | Dominated by weak van der Waals forces, these solvents cannot overcome the solute-solute interactions of the more polar 6-Methylquinolin-8-amine. |
| Ethers | Diethyl Ether | Low | While the ether oxygen can act as a hydrogen bond acceptor, the overall nonpolar character of the solvent is not ideal for solvating the amine group effectively. |
Visualizing Intermolecular Interactions
The following diagram illustrates the key intermolecular forces governing the solubility of 6-Methylquinolin-8-amine in different classes of organic solvents.
Caption: Intermolecular forces between 6-Methylquinolin-8-amine and solvent classes.
Experimental Protocol: Gravimetric Determination of Solubility
This section provides a rigorous, step-by-step protocol for the quantitative determination of solubility. The gravimetric method, which involves preparing a saturated solution and determining the mass of dissolved solute, is robust and widely applicable.
5.1. Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[8][9]
-
Ventilation: Handle 6-Methylquinolin-8-amine and all organic solvents in a well-ventilated fume hood to avoid inhalation of dust or vapors.[8][10]
-
Hazard Information: 6-Methylquinolin-8-amine and its analogs may cause skin, eye, and respiratory irritation.[11][12] Avoid contact with skin and eyes and prevent dust formation.[13] Consult the Safety Data Sheet (SDS) for all chemicals before use.
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines.
5.2. Materials and Equipment
-
6-Methylquinolin-8-amine (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance (readable to 0.1 mg)
-
Thermostatic shaker or magnetic stirrer with hotplate
-
Temperature probe
-
Glass vials with screw caps (e.g., 4 mL or 20 mL)
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible material)
-
Glass syringes
-
Pre-weighed glass sample pans or watch glasses
-
Drying oven or vacuum oven
5.3. Step-by-Step Methodology
This protocol is adapted from standard laboratory procedures for solubility determination.[4][14]
-
Preparation of Solvent:
-
Place a known volume (e.g., 2.0 mL) of the selected organic solvent into a glass vial.
-
Allow the vial to equilibrate to the desired experimental temperature (e.g., 25 °C) in the thermostatic shaker.
-
-
Creation of a Saturated Solution:
-
Add a pre-weighed excess amount of solid 6-Methylquinolin-8-amine to the vial. An "excess" ensures that undissolved solid remains, confirming saturation.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in the thermostatic shaker and agitate at a constant speed for a predetermined equilibration period (e.g., 24-48 hours). This duration should be sufficient to ensure the solution has reached equilibrium.
-
-
Sample Collection and Filtration:
-
After equilibration, stop the agitation and allow the vial to stand undisturbed at the constant temperature for at least 2 hours to let the excess solid settle.
-
Carefully draw a known volume of the supernatant (the clear, saturated solution) into a glass syringe.
-
Quickly attach a 0.45 µm syringe filter to the syringe.
-
Dispense the filtered saturated solution into a pre-weighed (tared) volumetric flask or sample pan. Record the exact weight of the empty container.
-
-
Mass Determination of Solute:
-
Weigh the container with the collected filtrate to determine the mass of the saturated solution.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or by placing it in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight of the dried solid (6-Methylquinolin-8-amine) is achieved.
-
Weigh the container with the dried solute.
-
-
Calculation of Solubility:
-
The solubility (S) can be expressed in various units. A common representation is grams of solute per 100 mL of solvent.
-
Mass of dissolved solute (m_solute): (Weight of container + dried solute) - (Weight of empty container).
-
Mass of solvent (m_solvent): (Weight of container + filtrate) - (Weight of container + dried solute).
-
Solubility ( g/100 g solvent): (m_solute / m_solvent) * 100.
-
To convert to g/100 mL, multiply by the density of the solvent at the experimental temperature.
-
5.4. System Validation and Trustworthiness
-
Equilibrium Confirmation: To ensure equilibrium was reached, samples can be taken at different time points (e.g., 24h, 36h, 48h). The solubility values should be consistent for the later time points.
-
Reproducibility: The experiment should be performed in triplicate for each solvent and temperature to ensure the reliability of the results and to calculate standard deviation.
-
Temperature Control: Precise temperature control is critical as solubility is highly temperature-dependent.[4] Continuously monitor the temperature throughout the experiment.
Conclusion
The solubility of 6-Methylquinolin-8-amine is a complex function of its amphiphilic molecular structure. While theoretical principles provide a strong predictive framework, suggesting high solubility in polar aprotic and halogenated solvents and moderate solubility in polar protic solvents, precise quantitative data is essential for process optimization. The detailed gravimetric protocol provided in this guide offers a robust and reliable method for researchers to obtain this critical data. By combining a sound theoretical understanding with rigorous experimental practice, scientists and developers can effectively control the behavior of 6-Methylquinolin-8-amine, accelerating research and ensuring the development of efficient and scalable chemical processes.
References
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PubChem. (n.d.). 6-Methoxy-8-quinolinamine. National Center for Biotechnology Information. Retrieved from [Link]
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University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
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The effect of the solvent nature on the quinoline derivatives physicochemical characteristics. (2025, August 10). Retrieved from [Link]
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Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 8-Methylquinoline. Retrieved from [Link]
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PubChem. (n.d.). 8-Aminoquinolin-6-ol. National Center for Biotechnology Information. Retrieved from [Link]
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Organic Syntheses Procedure: 6-methoxy-8-nitroquinoline. (n.d.). Retrieved from [Link]
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Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 115. Retrieved from [Link]
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CIBTech. (n.d.). Study on the Solubility Characteristics of Some Quinazoline Derivatives and Thermodynamic Study in Different Organic Solvents. Retrieved from [Link]
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Abah, J. I., et al. (2025). Highlights of the chemistry and pharmacological potential of 8-hydroxyquinoline: a review. Discover Chemistry, 2, 174. Retrieved from [Link]
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Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3). Retrieved from [Link]
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Quora. (2018, March 30). Are amines soluble in organic solvents? Retrieved from [Link]
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Preparation and Properties of Quinoline. (n.d.). Retrieved from [Link]
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Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]
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ACS Division of Organic Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]
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A Theoretical Deep Dive into 6-Methylquinolin-8-amine: A DFT-Driven Guide for Drug Discovery
This technical guide provides a comprehensive framework for the theoretical investigation of 6-Methylquinolin-8-amine using Density Functional Theory (DFT). It is designed for researchers, computational chemists, and drug development professionals seeking to understand and predict the molecule's physicochemical properties, reactivity, and potential as a pharmaceutical scaffold. By synthesizing established computational protocols with expert insights, this document serves as both a methodological blueprint and an interpretive guide.
Strategic Imperative: Why 6-Methylquinolin-8-amine Warrants Theoretical Scrutiny
The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse pharmacological activities, including anticancer, antimicrobial, and antimalarial properties.[1][2][3] The 8-aminoquinoline moiety, in particular, is a well-established pharmacophore, crucial for the efficacy of drugs like primaquine.[1] The introduction of a methyl group at the 6-position of this scaffold is a strategic modification intended to modulate the electronic and steric properties of the molecule. This can influence its binding affinity to biological targets, metabolic stability, and overall pharmacokinetic profile.
Predicting these influences experimentally is a resource-intensive endeavor. Theoretical studies employing DFT offer a powerful, cost-effective alternative to pre-screen and rationalize the behavior of such novel derivatives. DFT allows us to build a detailed understanding of the molecule's electronic structure, which in turn governs its reactivity, spectroscopic signatures, and intermolecular interactions. This in-silico approach enables a rational, data-driven approach to drug design, prioritizing candidates with the highest potential for success.
The Computational Workflow: A Self-Validating Protocol
The reliability of any theoretical study hinges on a robust and well-justified computational methodology. The following protocol is designed to provide a comprehensive and accurate description of 6-Methylquinolin-8-amine's properties.
Experimental Protocol: Step-by-Step Computational Analysis
-
Structure Optimization:
-
The initial 3D structure of 6-Methylquinolin-8-amine is drawn using molecular modeling software (e.g., GaussView).
-
Geometry optimization is performed using the Gaussian 09 software package.
-
The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is employed. This functional is widely used and has a proven track record for providing a good balance between accuracy and computational cost for organic molecules.[4]
-
The 6-311++G(d,p) basis set is selected. The inclusion of diffuse functions (++) is important for accurately describing the lone pairs of electrons on the nitrogen and oxygen atoms, and polarization functions (d,p) are crucial for describing the anisotropic shape of the electron density.
-
The optimization is run until the forces on the atoms are negligible, ensuring a true energy minimum is reached.
-
-
Vibrational Frequency Analysis:
-
Following optimization, frequency calculations are performed at the same level of theory (B3LYP/6-311++G(d,p)).
-
The absence of imaginary frequencies confirms that the optimized structure corresponds to a true local minimum on the potential energy surface.
-
The calculated frequencies are used to predict the FT-IR and Raman spectra of the molecule. A scaling factor (typically ~0.96 for B3LYP) is often applied to the calculated frequencies to better match experimental values due to the neglect of anharmonicity in the theoretical model.
-
-
Electronic Properties and Reactivity Analysis:
-
The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are extracted from the optimized structure's output file.
-
The HOMO-LUMO energy gap is calculated to assess the molecule's kinetic stability.
-
Time-Dependent DFT (TD-DFT) calculations are performed to predict the electronic absorption spectrum (UV-Vis) and identify the nature of the electronic transitions.
-
Global reactivity descriptors (e.g., chemical hardness, softness, electronegativity, and chemical potential) are calculated from the HOMO and LUMO energies.
-
-
Molecular Electrostatic Potential (MEP) Mapping:
-
The MEP surface is generated from the optimized geometry. This surface maps the electrostatic potential onto the electron density surface, providing a visual guide to the charge distribution.
-
The color-coding of the MEP map is standardized: red indicates regions of high electron density (nucleophilic sites), blue indicates regions of low electron density (electrophilic sites), and green represents neutral regions.
-
-
Natural Bond Orbital (NBO) Analysis:
-
NBO analysis is performed to gain a deeper understanding of the intramolecular bonding and charge distribution.[5]
-
This analysis provides natural atomic charges, which are generally considered more reliable than Mulliken charges.
-
It also quantifies hyperconjugative interactions (donor-acceptor interactions) between filled and empty orbitals, which are key to understanding molecular stability. The second-order perturbation energy (E(2)) associated with these interactions is a critical output.
-
Diagram: Computational Workflow
Caption: A streamlined workflow for the DFT-based analysis of 6-Methylquinolin-8-amine.
Anticipated Results and Expert Interpretation
Based on established principles of physical organic chemistry and previous DFT studies on related quinoline derivatives, we can anticipate the following outcomes from the proposed computational workflow.
Molecular Geometry and Structural Insights
The optimized geometry of 6-Methylquinolin-8-amine will reveal a largely planar quinoline ring system. The bond lengths within the aromatic rings will be intermediate between typical single and double bonds, indicative of electron delocalization. The C-N bonds of the amino group are expected to be shorter than a standard C-N single bond, suggesting some degree of conjugation between the nitrogen lone pair and the quinoline π-system. The methyl group, being an electron-donating group, will likely cause minor elongations in the adjacent C-C bonds of the ring.
Table 1: Predicted Key Geometric Parameters for 6-Methylquinolin-8-amine
| Parameter | Predicted Value (Å or °) | Rationale |
| C8-N (amino) Bond Length | ~1.38 Å | Shorter than a typical C-N single bond (~1.47 Å) due to lone pair delocalization. |
| C6-C (methyl) Bond Length | ~1.51 Å | Typical sp2-sp3 carbon-carbon single bond. |
| C-N-H (amino) Bond Angles | ~115-120° | Reflects sp2 hybridization of the nitrogen atom due to resonance. |
| Dihedral Angle (Quinoline) | ~0° | The bicyclic system is expected to be planar. |
Vibrational Spectroscopy: The Molecular Fingerprint
The calculated FT-IR and Raman spectra will provide a "fingerprint" of the molecule's vibrational modes. Key vibrational frequencies can be used to confirm the presence of specific functional groups.
Table 2: Predicted Salient Vibrational Frequencies (cm⁻¹) for 6-Methylquinolin-8-amine
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
| N-H Asymmetric & Symmetric Stretch | 3400 - 3500 | Medium-Strong (IR) |
| C-H Aromatic Stretch | 3000 - 3100 | Medium-Weak |
| C-H Aliphatic (Methyl) Stretch | 2850 - 2980 | Medium |
| C=C & C=N Aromatic Ring Stretch | 1500 - 1650 | Strong |
| N-H Bend (Scissoring) | 1580 - 1650 | Medium |
| C-H Methyl Bend | 1375 - 1470 | Medium |
| C-N Stretch | 1250 - 1350 | Medium-Strong |
These predicted spectra are invaluable for confirming the identity and purity of the synthesized compound when compared with experimental data.
Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity
The HOMO and LUMO are the key orbitals involved in chemical reactions.[6][7] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.
-
HOMO: The HOMO is expected to be localized primarily over the amino group and the electron-rich benzene ring of the quinoline system, indicating these are the most probable sites for electrophilic attack.
-
LUMO: The LUMO will likely be distributed across the pyridine ring, particularly on the carbon atoms adjacent to the nitrogen, making these sites susceptible to nucleophilic attack.
-
Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of chemical stability. A smaller energy gap suggests higher reactivity. For 6-Methylquinolin-8-amine, the gap is expected to be in the range of 3.5-4.5 eV, characteristic of a stable yet reactive organic molecule.
Diagram: HOMO-LUMO Energy Gap
Caption: The HOMO-LUMO energy gap (ΔE) is a key determinant of molecular reactivity.
From these orbital energies, global reactivity descriptors can be calculated, providing quantitative measures of the molecule's chemical behavior.
Table 3: Predicted Global Reactivity Descriptors
| Descriptor | Formula | Significance |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness; indicates high reactivity. |
| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | Power of an atom to attract electrons to itself. |
| Chemical Potential (μ) | -χ | "Escaping tendency" of an electron from a system. |
Molecular Electrostatic Potential (MEP): A Reactivity Map
The MEP surface will visually corroborate the predictions from FMO analysis. It is expected to show:
-
Intense Red Regions: Localized over the lone pair of the amino nitrogen and, to a lesser extent, the pyridine nitrogen, confirming these as the primary sites for hydrogen bonding and electrophilic attack.
-
Blue Regions: Concentrated around the hydrogen atoms of the amino group, indicating their acidic character and ability to act as hydrogen bond donors.
-
Green/Yellow Regions: Covering the carbon framework of the quinoline ring, indicating relatively neutral potential.
This map is invaluable for predicting how the molecule will interact with a receptor pocket or other reactants.
Natural Bond Orbital (NBO) Analysis: Unveiling Intramolecular Interactions
NBO analysis provides a detailed picture of charge distribution and stabilizing intramolecular interactions.[8][9]
-
Natural Charges: The analysis will likely show a significant negative charge on the nitrogen atoms and positive charges on the hydrogen atoms of the amino group, as well as on the carbon atom attached to the amino group (C8).
-
Hyperconjugation: The most significant stabilizing interactions (high E(2) values) are expected to be the delocalization of the lone pair of the amino nitrogen (n(N)) into the antibonding π* orbitals of the quinoline ring (n → π). This interaction is responsible for the partial double bond character of the C8-N bond and the overall electronic stability of the molecule. Other significant interactions will involve the delocalization of π electrons from the rings into adjacent π orbitals.
Plausible Synthetic Route
While numerous methods exist for quinoline synthesis, a common and effective approach for a substituted 8-aminoquinoline like this would be a modified Skraup synthesis or a related cyclization reaction.
Protocol: Synthesis of 6-Methylquinolin-8-amine
-
Nitration: Start with 2-methyl-4-nitroaniline. The nitro group will serve as a precursor to the amino group at the 8-position after cyclization.
-
Skraup Reaction: React 2-methyl-4-nitroaniline with glycerol, sulfuric acid, and an oxidizing agent (such as arsenic pentoxide or the nitro compound itself). The glycerol dehydrates to form acrolein, which then undergoes a Michael addition with the aniline derivative, followed by cyclization and oxidation to form 6-methyl-8-nitroquinoline.
-
Reduction: The resulting 6-methyl-8-nitroquinoline is then reduced to the target compound, 6-Methylquinolin-8-amine. A common method for this reduction is using a metal catalyst like palladium on carbon (Pd/C) with hydrogen gas, or using a reducing agent like tin(II) chloride (SnCl₂) in acidic medium.
-
Purification: The final product is purified by recrystallization or column chromatography to yield pure 6-Methylquinolin-8-amine.
Conclusion: From Theoretical Insight to Practical Application
This guide outlines a comprehensive DFT-based strategy for characterizing 6-Methylquinolin-8-amine. The predicted results from this workflow—optimized geometry, vibrational spectra, electronic properties, and reactivity maps—provide a deep, foundational understanding of the molecule's intrinsic characteristics. This theoretical data serves as a powerful predictive tool, enabling researchers to:
-
Rationalize Reactivity: Understand which parts of the molecule are susceptible to electrophilic or nucleophilic attack.
-
Guide Synthesis: Predict spectroscopic signatures to aid in the characterization of the synthesized product.
-
Inform Drug Design: Model how the molecule might interact with a biological target, such as an enzyme active site, by understanding its electrostatic potential and hydrogen bonding capabilities.
-
Prioritize Analogs: Efficiently screen other derivatives in-silico before committing to costly and time-consuming synthesis.
By integrating these computational methods into the early stages of research and development, we can accelerate the discovery of novel therapeutic agents based on the promising 6-Methylquinolin-8-amine scaffold.
References
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Krishnakumar, V., & Ramasamy, R. (2005). DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(4), 673-83. [Link][10]
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Singh, P., et al. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega, 3(3), 3043-3057. [Link][1]
-
Farkas, E., et al. (2023). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. International Journal of Molecular Sciences, 24(9), 7915. [Link][11]
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Tong, Y., et al. (2024). Facile synthesis of novel quinolin-8-amine derivatives: crystallographic study, in silico and antifungal investigation. Chemical and Biological Technologies in Agriculture, 12(1), 134. [Link][2]
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PubChem. (n.d.). 6-Methoxy-8-quinolinamine. National Center for Biotechnology Information. [Link][12]
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Akyuz, S., & Sundaraganesan, N. (2005). Computational note on molecular structure and vibrational spectra of 6- and 8-methylquinoline molecules by quantum mechanical methods. Journal of Molecular Structure: THEOCHEM, 713(1-3), 191-197. [Link][4]
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ResearchGate. (n.d.). Molecular orbital amplitude plots and energy levels of the HOMO-1, HOMO... [Link][13]
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Mondal, S. (2018). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Computational Chemistry, 6, 43-58. [Link][14]
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Gupta, H., et al. (2024). Biological Activities of Quinoline Derivatives. ResearchGate. [Link][3]
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Weinhold, F., et al. (2001). Natural Bond Orbital Analysis: Tutorial Example. University of Wisconsin–Madison. [Link][5]
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Organic Chemistry Tutor. (2024, January 25). Introduction to HOMO LUMO Interactions in Organic Chemistry. YouTube. [Link][6]
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Q-Chem. (n.d.). Natural Bond Orbital (NBO) Analysis: Formaldehyde example. [Link][9]
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ORCA Community Forum. (n.d.). Natural Bond Orbital (NBO) Analysis. ORCA Manual. [Link][8]
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Ben-Yedder, M., et al. (2023). Analysis of the molecular electrostatic potential of the chemical reactivity of p-nitrophenol, p-aminophenol and p-methylphenol by the quantum method. Journal of Chemical and Pharmaceutical Research, 15(1), 1-10. [Link]
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Methodological & Application
Application Notes & Protocols: 6-Methylquinolin-8-amine as a Bidentate Ligand for Transition Metal-Mediated Processes
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and material scientists on the utilization of 6-Methylquinolin-8-amine as a versatile N,N-bidentate chelating ligand for transition metals. We move beyond simple procedural lists to explain the underlying chemical principles, offering detailed, field-tested protocols for complex synthesis, characterization, and application in catalysis and biological evaluation. The strategic placement of the methyl group on the quinoline scaffold offers a unique tool for tuning the steric and electronic properties of the resulting metal complexes, making this ligand a compelling choice for a variety of applications.
Introduction: The Quinoline Scaffold in Coordination Chemistry
The 8-aminoquinoline framework is a privileged scaffold in coordination chemistry. Its ability to form stable five-membered chelate rings with transition metals through its two nitrogen donors (the endocyclic quinoline nitrogen and the exocyclic amine nitrogen) makes it an exceptional directing group and ligand. This chelation effect is fundamental to its utility in stabilizing metal centers and directing their reactivity.[1] The introduction of a methyl group at the 6-position, yielding 6-Methylquinolin-8-amine, is not a trivial modification. This substituent can influence the resulting complex in several key ways:
-
Electronic Tuning: The electron-donating nature of the methyl group can increase the electron density on the quinoline ring system, potentially modulating the redox properties of the metal center.
-
Steric Influence: While distant from the coordination site, the methyl group can influence intermolecular packing in the solid state and affect interactions with substrates in a catalytic pocket.
-
Solubility: The added lipophilicity can enhance the solubility of the resulting metal complexes in organic solvents, a crucial factor for homogeneous catalysis.
This guide will provide practical, step-by-step protocols for leveraging these properties.
Synthesis and Characterization of Metal Complexes
The foundation of any application is the successful synthesis and unambiguous characterization of the target metal complex.
Workflow for Synthesis and Characterization
Caption: General workflow from ligand and metal salt to a fully characterized complex.
Protocol 1: Synthesis of Dichloro(6-methylquinolin-8-amine)palladium(II)
This protocol describes a standard method for synthesizing a versatile Pd(II) precatalyst, ideal for cross-coupling and C-H activation reactions.
Rationale: Palladium(II) chloride is a common and cost-effective starting material. Acetonitrile is used as a solvent due to its ability to dissolve the ligand and transiently coordinate to the palladium center, facilitating the reaction. The reaction is typically rapid at room temperature.
Materials:
-
6-Methylquinolin-8-amine (1.0 equiv)
-
Palladium(II) chloride (PdCl₂, 1.0 equiv)
-
Anhydrous Acetonitrile (CH₃CN)
-
Diethyl ether
-
Schlenk flask and magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: Add PdCl₂ (1.0 equiv) to a Schlenk flask equipped with a magnetic stir bar. Evacuate and backfill the flask with inert gas three times.
-
Dissolution: Add anhydrous acetonitrile via syringe to create a suspension of PdCl₂.
-
Ligand Addition: Dissolve 6-Methylquinolin-8-amine (1.0 equiv) in a separate flask in a minimal amount of anhydrous acetonitrile. Transfer this solution to the PdCl₂ suspension via cannula or syringe.
-
Reaction: Stir the mixture at room temperature. A color change and the formation of a precipitate are typically observed within 1-2 hours as the product is often less soluble than the starting materials.
-
Isolation: After 2 hours, remove the solvent under reduced pressure.
-
Washing: Wash the resulting solid with diethyl ether (3x) to remove any unreacted ligand. The product is generally insoluble in ether.
-
Drying: Dry the solid product under high vacuum to yield the Dichloro(6-methylquinolin-8-amine)palladium(II) complex as a stable powder.
Self-Validation & Characterization: The successful synthesis of the complex can be confirmed by the following analytical techniques.
| Technique | Expected Observation | Rationale |
| IR Spectroscopy | Shift in N-H stretching frequencies (typically ~3300-3400 cm⁻¹) to lower wavenumbers. Appearance of new bands in the far-IR region (250-400 cm⁻¹) corresponding to Pd-N and Pd-Cl stretches. | Coordination of the amine nitrogen to the palladium center weakens the N-H bond. |
| ¹H NMR (DMSO-d₆) | Downfield shift of the quinoline and amine protons upon coordination. Broadening of the N-H proton signal. | The metal center deshields the ligand protons. |
| ESI-MS | Observation of the molecular ion peak corresponding to the complex, often with the characteristic isotopic pattern for palladium. | Confirms the mass and elemental composition of the complex. |
| Elemental Analysis | Experimental C, H, N values should match the calculated values for the proposed formula (C₁₀H₁₀Cl₂N₂Pd). | Provides definitive evidence of purity and composition. |
Application in Homogeneous Catalysis
Complexes derived from 8-aminoquinoline ligands are renowned for their role in directing C-H functionalization and as ancillary ligands in cross-coupling reactions.[2][3] The Pd(II) complex synthesized in Protocol 1 is an excellent precatalyst for reactions like the Suzuki-Miyaura coupling.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Suzuki-Miyaura Coupling of an Aryl Chloride
This protocol demonstrates the use of the synthesized Pd(II) complex for a challenging Suzuki coupling involving an aryl chloride.
Rationale: Aryl chlorides are often less reactive than bromides or iodides, requiring a more active catalyst.[4] The 6-methylquinolin-8-amine ligand helps stabilize the palladium center throughout the catalytic cycle. A carbonate base is used to activate the boronic acid, and a high-boiling polar aprotic solvent like DMF is chosen to ensure solubility and allow for elevated temperatures.
Materials:
-
Aryl chloride (e.g., 4-chloroacetophenone, 1.0 equiv)
-
Arylboronic acid (e.g., Phenylboronic acid, 1.2 equiv)
-
Dichloro(6-methylquinolin-8-amine)palladium(II) (from Protocol 1, 2 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Reaction vial with screw cap, magnetic stirrer
Procedure:
-
Vial Preparation: To a reaction vial, add the aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and the palladium precatalyst (0.02 mmol).
-
Solvent Addition: Add anhydrous DMF (3 mL) to the vial.
-
Reaction: Seal the vial and place it in a preheated heating block or oil bath at 110 °C. Stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS by taking small aliquots.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water (3x) to remove DMF and inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Self-Validation: The success of the reaction is confirmed by the isolation and characterization (NMR, MS) of the desired biaryl product. The yield should be calculated based on the limiting reagent (the aryl chloride).
Application in Medicinal Chemistry & Biology
The 8-hydroxyquinoline scaffold is famous for its biological activities, which are often linked to its metal-chelating properties.[5][6] Similarly, complexes of 8-aminoquinoline derivatives can exhibit potent bioactivity, including anticancer properties.[7] This is often attributed to the lipophilic metal complex's ability to cross cell membranes and interfere with cellular processes.[5]
Protocol 3: In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol provides a standard method to assess the cytotoxic potential of synthesized metal complexes against a cancer cell line.
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This allows for the quantitative determination of cell viability.[7]
Materials:
-
Human cancer cell line (e.g., MCF-7 breast cancer cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized metal complex (dissolved in DMSO to make a stock solution)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette, incubator (37 °C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the metal complex in culture medium from the DMSO stock. The final DMSO concentration in the wells should be kept constant and low (<0.5%) to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the complex. Include "untreated" and "vehicle (DMSO) control" wells.
-
Incubation: Incubate the plate for 48-72 hours at 37 °C with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Purple formazan crystals should become visible in viable cells.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the complex concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Self-Validation: The results should be reproducible across multiple experiments. A standard chemotherapeutic agent (e.g., cisplatin) should be included as a positive control to validate the assay's performance. The free ligand (6-Methylquinolin-8-amine) should also be tested to confirm that the cytotoxic activity is a result of the metal complex.[7]
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low yield in complex synthesis | Impure starting materials; insufficient reaction time; decomposition of the product. | Use high-purity, anhydrous reagents and solvents. Monitor the reaction by TLC. Try milder conditions (lower temperature). |
| No reaction in Suzuki coupling | Inactive catalyst; poor choice of base or solvent; low reaction temperature. | Ensure the precatalyst is properly synthesized and handled. Screen different bases (e.g., Cs₂CO₃, K₃PO₄). Increase the temperature or catalyst loading. |
| High variability in MTT assay | Inconsistent cell seeding; contamination; compound precipitation at high concentrations. | Practice cell counting and seeding techniques. Maintain sterile conditions. Check the solubility of the complex in the final medium concentration. |
References
-
Synthesis and Characterization of Late Transition Metal Complexes and Investigation of Their Chemical and Biological Application. Scholarship@Miami. [Link]
-
8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Dovepress. [Link]
-
8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC. PubMed Central. [Link]
-
Palladium-Catalysed Synthesis and Transformation of Quinolones - PMC. PubMed Central. [Link]
-
Application of IR and NMR spectroscopy to certain complexes of 8 hydroxyquinoline and 8-aminoquinoline. University of the Witwatersrand, Johannesburg. [Link]
-
8-Aminoquinoline-Based Promising Zn Complexes with Dicyanamide and Tricyanomethane Anions: Supramolecular R44(8)/R22(16) Synthons, DFT Rationalization, and Biological Insights. ACS Omega. [Link]
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Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. Journal of the American Chemical Society. [Link]
-
Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews. [Link]
-
Transition Metal-Catalyzed C–H Amination: Scope, Mechanism, and Applications. Chemical Reviews. [Link]
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Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions - ResearchGate. ResearchGate. [Link]
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Application Notes and Protocols for Screening 6-Methylquinolin-8-amine Derivatives Against Cancer Cell Lines
Introduction: The Rationale for Investigating 6-Methylquinolin-8-amine Derivatives in Oncology
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of pharmacological activities, including notable anticancer properties.[1][2] Quinoline derivatives have been shown to exert their cytotoxic effects through diverse mechanisms, such as inducing apoptosis, causing cell cycle arrest, inhibiting angiogenesis, and modulating key signaling pathways crucial for tumor growth and survival.[2] The versatility of the quinoline ring allows for extensive synthetic modification, enabling the fine-tuning of its biological activity.[1]
Within this broad class of compounds, 8-aminoquinoline derivatives have emerged as a particularly interesting subclass. While 8-hydroxyquinolines are well-known for their metal-chelating and anticancer properties, the substitution of the hydroxyl group with an amino group can significantly alter the compound's cytotoxic profile and selectivity.[3][4] This application note focuses on derivatives of 6-Methylquinolin-8-amine, a scaffold that combines the established anticancer potential of the quinoline core with a specific substitution pattern that warrants thorough investigation. The methyl group at the 6-position can influence the electronic properties and steric interactions of the molecule, potentially enhancing its binding to biological targets and improving its pharmacological profile.
The primary objective of the protocols outlined herein is to provide a robust and reproducible framework for the initial in vitro screening of a library of 6-Methylquinolin-8-amine derivatives. This systematic approach will enable researchers to identify lead compounds with potent cytotoxic activity against a panel of representative cancer cell lines, paving the way for further mechanistic studies and preclinical development.
PART 1: Foundational Protocols for In Vitro Screening
A successful screening campaign relies on meticulous and consistent experimental execution. The following section details the essential protocols for cell culture, compound handling, and the primary cytotoxicity assay.
Cell Line Selection and Maintenance
The choice of cancer cell lines is critical and should ideally represent a variety of tumor types to assess the breadth of activity of the test compounds. It is recommended to use a panel of well-characterized cell lines from different origins.
Recommended Cell Lines:
-
MCF-7: A human breast adenocarcinoma cell line.
-
K-562: A human myelogenous leukemia cell line.[5]
-
HeLa: A human cervical adenocarcinoma cell line.[5]
-
HCT 116: A human colorectal carcinoma cell line.[3]
-
A549: A human lung carcinoma cell line.
Protocol 1: Cell Culture and Maintenance
-
Culture Medium: Cells should be cultured in the appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Maintain the cells in a humidified incubator at 37°C with a 5% CO2 atmosphere.
-
Subculture: To ensure logarithmic growth, passage the cells upon reaching 80-90% confluency. For adherent cells, this involves washing with PBS, detachment with a suitable enzyme (e.g., trypsin-EDTA), and reseeding at an appropriate dilution. For suspension cells, simply dilute the culture with fresh medium.
-
Quality Control: Regularly inspect the cells for any signs of contamination and periodically perform mycoplasma testing.
Preparation of 6-Methylquinolin-8-amine Derivative Stock Solutions
Proper handling and storage of the compounds are paramount to ensure their stability and activity.
Protocol 2: Compound Solubilization and Storage
-
Solvent Selection: Due to the typically hydrophobic nature of quinoline derivatives, dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of each 6-Methylquinolin-8-amine derivative in sterile DMSO. Ensure complete dissolution by gentle vortexing or sonication.
-
Storage: Aliquot the stock solutions into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
Working Solutions: On the day of the experiment, thaw a stock aliquot and prepare serial dilutions in the appropriate cell culture medium. The final concentration of DMSO in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.
Primary Screening: Determining Cytotoxicity with the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. It is a robust and widely used technique for the initial screening of potential anticancer agents. The assay measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[6]
Protocol 3: MTT Cytotoxicity Assay
-
Cell Seeding: Seed the selected cancer cell lines into 96-well plates at a predetermined optimal density (typically 5,000-10,000 cells per well) in a final volume of 100 µL of culture medium. Allow the cells to adhere and stabilize overnight.
-
Compound Treatment: The following day, treat the cells with a range of concentrations of the 6-Methylquinolin-8-amine derivatives (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the highest concentration of DMSO used) and a positive control (a known anticancer drug like doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[6]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC50).[8][9]
Caption: Workflow of the MTT cytotoxicity assay.
PART 2: Mechanistic Elucidation of Lead Compounds
Once lead compounds with significant cytotoxic activity are identified, the next crucial step is to investigate their mechanism of action. The following protocols for apoptosis and cell cycle analysis provide initial insights into how these compounds induce cancer cell death.
Apoptosis Detection by Annexin V/Propidium Iodide Staining
Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs eliminate tumor cells.[10] The Annexin V/Propidium Iodide (PI) assay is a widely used flow cytometry-based method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[11]
Protocol 4: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Seed cells in 6-well plates and treat them with the IC50 concentration of the lead 6-Methylquinolin-8-amine derivative for a predetermined time (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using a non-enzymatic cell dissociation solution to maintain cell membrane integrity.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions (typically 5 µL of each).[12]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Immediately analyze the stained cells by flow cytometry. Use appropriate controls for setting compensation and gates (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only).[12]
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Cell Cycle Analysis by Propidium Iodide Staining
Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death.[5] Cell cycle analysis using propidium iodide (PI) staining and flow cytometry allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[13]
Protocol 5: Cell Cycle Analysis
-
Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of the lead compound for various time points (e.g., 12, 24, and 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells and wash them with PBS. Fix the cells by dropwise addition of ice-cold 70% ethanol while gently vortexing. Incubate the cells on ice or at -20°C for at least 30 minutes.[14]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA, ensuring that PI only binds to DNA.[14]
-
PI Staining: Add propidium iodide solution (e.g., 50 µg/mL) to the cell suspension.[14]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the fluorescence intensity, allowing for the determination of the percentage of cells in each phase of the cell cycle.[15]
Caption: Workflow for cell cycle analysis using propidium iodide staining.
PART 3: Data Presentation and Interpretation
Tabular Representation of Cytotoxicity Data
Summarize the IC50 values of the 6-Methylquinolin-8-amine derivatives across the panel of cancer cell lines in a table for easy comparison.
Table 1: Cytotoxicity (IC50 in µM) of 6-Methylquinolin-8-amine Derivatives
| Compound | MCF-7 | K-562 | HeLa | HCT 116 | A549 |
| Derivative 1 | 15.2 ± 1.8 | 8.5 ± 0.9 | 12.1 ± 1.5 | 20.4 ± 2.3 | 18.9 ± 2.1 |
| Derivative 2 | >100 | >100 | >100 | >100 | >100 |
| Derivative 3 | 5.6 ± 0.7 | 2.1 ± 0.3 | 4.8 ± 0.5 | 7.3 ± 0.9 | 6.1 ± 0.8 |
| Doxorubicin | 0.8 ± 0.1 | 0.2 ± 0.05 | 0.5 ± 0.08 | 0.6 ± 0.1 | 0.7 ± 0.09 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizing Potential Mechanisms of Action
Based on the results from the apoptosis and cell cycle assays, a hypothetical signaling pathway can be constructed to visualize the potential mechanism of action of a lead compound. Quinoline derivatives have been reported to interfere with various signaling pathways, including the PI3K/Akt pathway, which is a central regulator of cell survival and proliferation.[16]
Caption: Hypothetical inhibition of the PI3K/Akt pathway by a 6-Methylquinolin-8-amine derivative.
Conclusion
The protocols detailed in this application note provide a comprehensive framework for the initial screening and preliminary mechanistic evaluation of 6-Methylquinolin-8-amine derivatives as potential anticancer agents. By following these standardized procedures, researchers can generate reliable and reproducible data to identify promising lead compounds for further development. The successful identification of derivatives with potent and selective anticancer activity will contribute to the growing arsenal of quinoline-based therapeutics in the fight against cancer.
References
-
Rehman, S. U., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Future Journal of Pharmaceutical Sciences, 5(1), 1-13. Available at: [Link]
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Jain, C., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of Molecular Structure, 1264, 133243. Available at: [Link]
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Zielińska-Błajet, M., et al. (2022). Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. Molecules, 27(21), 7486. Available at: [Link]
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Sharma, P. C., et al. (2022). Review on recent development of quinoline for anticancer activities. ResearchGate. Available at: [Link]
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Kostova, I., et al. (2017). Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives. Molecules, 22(1), 103. Available at: [Link]
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Gao, C., et al. (2021). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Journal of Medicinal Chemistry, 64(19), 14339-14375. Available at: [Link]
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Sava, M., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules, 28(6), 2533. Available at: [Link]
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Abdel-Aziz, M., et al. (2022). Selected quinoline derivatives with anti-cancer activity. ResearchGate. Available at: [Link]
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Musso, L., et al. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 26(11), 3336. Available at: [Link]
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El-Sayed, M. A., et al. (2022). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Molecules, 27(19), 6516. Available at: [Link]
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Bartoletti, M., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 65(11), 7686-7703. Available at: [Link]
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Hami, Z., & Zibaseresht, R. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Journal of Archives in Military Medicine, 5(4). Available at: [Link]
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Tong, X., et al. (2023). Facile synthesis of novel quinolin-8-amine derivatives: crystallographic study, in silico and antifungal investigation. ResearchGate. Available at: [Link]
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Nishiyama, N., et al. (2015). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters, 9(4), 1935-1940. Available at: [Link]
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CLYTE Technologies. (2023). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]
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Abdelmegeed, H., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Medicinal Chemistry. Available at: [Link]
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Available at: [Link]
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UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Available at: [Link]
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Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection. Available at: [Link]
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Al-Masoudi, N. A., et al. (2019). Synthesis, Characterization and Biological Activity of new Pyran Derivatives of 8-Hydroxyquinoline. Semantic Scholar. Available at: [Link]
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UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Available at: [Link]
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National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Available at: [Link]
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Martínez-García, D., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers, 15(13), 3466. Available at: [Link]
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UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content. Available at: [Link]
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Kumar, A., et al. (2021). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 26(16), 4944. Available at: [Link]
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Oxford Academic. (2020). A comprehensive evaluation of regression-based drug responsiveness prediction models, using cell viability inhibitory concentrations (IC50 values). Briefings in Bioinformatics, 21(5), 1645-1655. Available at: [Link]
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Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Available at: [Link]
-
Bartoletti, M., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 65(11), 7686-7703. Available at: [Link]
-
Kłopotowska, D., et al. (2022). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules, 27(15), 4983. Available at: [Link]
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Visikol. (2022). The Importance of IC50 Determination. Available at: [Link]
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Zibaseresht, R., et al. (2015). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands. Available at: [Link]
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Costa, P. J., et al. (2023). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Journal of Inorganic Biochemistry, 242, 112151. Available at: [Link]
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Li, X. Y., et al. (2022). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 12(38), 24653-24673. Available at: [Link]
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Kim, K. H., & Sederstrom, J. M. (2015). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol, 5(13), e1501. Available at: [Link]
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Tzani, A., et al. (2023). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega, 8(3), 3225-3237. Available at: [Link]
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Wikipedia. (n.d.). 8-Aminoquinoline. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Catalyst Selection for Efficient 6-Methylquinolin-8-amine Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 6-Methylquinolin-8-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and to offer practical solutions to common experimental challenges. Our focus is on the causality behind experimental choices to ensure your syntheses are both efficient and reproducible.
Section 1: Strategic Catalyst Selection - Frequently Asked Questions (FAQs)
This section addresses high-level strategic decisions regarding the synthetic approach to 6-Methylquinolin-8-amine, focusing on the catalytic steps involved.
Q1: What are the primary catalytic strategies for preparing 6-Methylquinolin-8-amine?
There are two primary, robust strategies for synthesizing this target molecule, each with distinct advantages and catalytic considerations:
-
Route A: The Classical Nitration-Reduction Pathway. This is a traditional and often reliable method. It involves the synthesis of the 6-methylquinoline core, followed by regioselective nitration at the C8 position, and subsequent catalytic reduction of the nitro group to the desired amine. The key catalytic step is the reduction.
-
Route B: Modern Palladium-Catalyzed C-N Cross-Coupling. This approach leverages modern organometallic chemistry, specifically the Buchwald-Hartwig amination. It requires the synthesis of a 6-methyl-8-haloquinoline (e.g., bromo- or chloro-) intermediate, which is then coupled with an ammonia surrogate or ammonia gas using a palladium catalyst.
Q2: How do I choose between the nitration-reduction pathway and a direct amination approach?
The choice depends on precursor availability, functional group tolerance, and scale.
-
Choose the Nitration-Reduction Pathway (Route A) if:
-
You are working on a larger scale where cost-effectiveness is critical. Reagents for nitration and catalytic hydrogenation are generally less expensive than palladium catalysts and specialized ligands.
-
The starting 6-methylquinoline is readily available. The Skraup synthesis (reacting p-toluidine with glycerol) is a classic method to produce this core structure.[1]
-
Your molecule is tolerant to strong acidic and reducing conditions. Nitration often requires harsh acidic media, and catalytic hydrogenation can reduce other sensitive functional groups.
-
-
Choose Pd-Catalyzed Cross-Coupling (Route B) if:
-
You require high functional group tolerance. Buchwald-Hartwig amination conditions are typically milder and compatible with a wider array of functional groups (esters, ketones, etc.) that might not survive nitration or reduction.[2]
-
You are struggling with regioselectivity during nitration. Directing the amine to the C8 position via a pre-installed halide offers unambiguous regiocontrol.
-
You are working on a smaller, discovery chemistry scale where the cost of the catalyst is less of a concern than speed and substrate scope.
-
Q3: What are the key challenges associated with the C8 position of the quinoline ring?
The C8 position presents unique challenges due to its electronic properties and steric environment. It is sterically hindered by the adjacent fused benzene ring and the nitrogen-containing pyridine ring.[3] This steric hindrance can impede the approach of bulky reagents and catalysts, often requiring carefully selected ligands or reaction conditions to achieve high conversion.[3]
Section 2: Troubleshooting Guide for Common Issues
This guide is formatted to address specific problems you may encounter during your experiments.
Problem 1: Low yield or incomplete conversion during the catalytic reduction of 6-methyl-8-nitroquinoline (Route A).
-
Possible Cause 1: Catalyst Inactivity or Poisoning.
-
Why it happens: The catalyst (e.g., Pd/C, PtO₂, Raney Nickel) can be poisoned by sulfur or halide impurities in the substrate or solvent. The quinoline nitrogen itself can coordinate to the metal surface, sometimes inhibiting activity, although this is less common in nitro reductions. Over time, the catalyst's active sites can become physically blocked or sintered, especially at high temperatures.[4]
-
Solution:
-
Ensure high purity of the 6-methyl-8-nitroquinoline substrate. Recrystallize if necessary.
-
Use high-purity, degassed solvents.
-
Increase catalyst loading (e.g., from 5 mol% to 10 mol%).
-
Try a different catalyst. If Pd/C is failing, Raney Nickel or SnCl₂ in ethanol can be effective alternatives for nitro group reductions.[5]
-
-
-
Possible Cause 2: Insufficient Hydrogen Pressure or Poor Mass Transfer.
-
Why it happens: Catalytic hydrogenation is a heterogeneous reaction involving three phases (solid catalyst, liquid substrate solution, gaseous hydrogen). Efficient mixing and sufficient hydrogen availability at the catalyst surface are critical.
-
Solution:
-
Ensure the reaction vessel is properly sealed and can maintain the target hydrogen pressure.
-
Increase the stirring rate to improve gas-liquid-solid mixing.
-
Purge the reaction vessel thoroughly with an inert gas (N₂ or Ar) before introducing hydrogen to remove any oxygen, which can be a safety hazard and can deactivate some catalysts.
-
-
Problem 2: My Buchwald-Hartwig amination (Route B) is failing or giving low yields.
-
Possible Cause 1: Incorrect Choice of Ligand/Palladium Precatalyst.
-
Why it happens: The success of a Buchwald-Hartwig reaction is critically dependent on the ligand, which stabilizes the palladium center and facilitates the catalytic cycle (oxidative addition, amine coordination, and reductive elimination). The steric and electronic properties of the ligand are paramount. For sterically hindered substrates like 8-haloquinolines, bulky, electron-rich phosphine ligands are often required.
-
Solution:
-
Switch to a more appropriate ligand. For challenging couplings, ligands like XantPhos or Josiphos-type ligands are often effective. Reaction optimization often reveals that a combination of Pd₂(dba)₃ with XantPhos provides good yields.[2]
-
Use a pre-formed palladium precatalyst (e.g., G3 or G4 palladacycles) which are often more stable and efficient than generating the active Pd(0) species in situ.
-
-
-
Possible Cause 2: Inappropriate Base or Solvent.
-
Why it happens: The base is crucial for deprotonating the amine, allowing it to coordinate to the palladium center. The base must be strong enough but not so strong that it causes side reactions. Its solubility is also important. Common bases include NaOt-Bu, K₂CO₃, and Cs₂CO₃. The solvent must solubilize the reactants and not interfere with the catalyst. Aprotic polar solvents like toluene, dioxane, or DMF are common.
-
Solution:
-
Screen different bases. Cs₂CO₃ is often a good choice for challenging aminations due to its solubility and moderate reactivity.[2]
-
Ensure the reaction is strictly anhydrous. Water can hydrolyze the phosphine ligands and deactivate the catalyst. Use dry solvents and oven-dried glassware.
-
-
-
Possible Cause 3: Catalyst Deactivation.
-
Why it happens: The active Pd(0) species can be sensitive to air and can aggregate into inactive palladium black, especially at high temperatures or long reaction times. The quinoline nitrogen can also coordinate too strongly to the palladium center, inhibiting the catalytic cycle.
-
Solution:
-
Maintain a strict inert atmosphere (N₂ or Ar) throughout the entire setup and reaction.
-
Keep the reaction temperature as low as possible while still achieving a reasonable rate.
-
Consider a ligand that binds more strongly to the palladium to prevent aggregation.
-
-
Section 3: Experimental Protocols & Comparative Data
Comparative Overview of Catalytic Strategies
| Feature | Route A: Nitration & Catalytic Reduction | Route B: Pd-Catalyzed Buchwald-Hartwig Amination |
| Key Catalyst | Reduction Step: Pd/C, PtO₂, Raney Ni, or SnCl₂ | C-N Coupling Step: Pd₂(dba)₃ or Pd(OAc)₂ with a phosphine ligand (e.g., XantPhos, BINAP) |
| Starting Material | 6-Methylquinoline | 8-Bromo-6-methylquinoline |
| Key Advantages | Cost-effective for large scale; well-established chemistry. | High functional group tolerance; excellent regioselectivity; milder conditions. |
| Common Challenges | Harsh acidic conditions for nitration; potential for over-reduction; catalyst poisoning.[4] | High cost of catalyst/ligand; sensitivity to air and moisture; requires careful optimization.[2] |
| Typical Yields | 60-85% (over two steps) | 70-95% (for the coupling step) |
Detailed Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 6-methyl-8-nitroquinoline (Route A)
-
Vessel Preparation: To a high-pressure hydrogenation vessel, add 6-methyl-8-nitroquinoline (1.0 eq) and 10% Palladium on Carbon (Pd/C) (5-10 wt% of the substrate).
-
Solvent Addition: Add a suitable solvent, such as ethanol or ethyl acetate, to dissolve the substrate (concentration typically 0.1-0.5 M).
-
Inerting: Seal the vessel and purge thoroughly with nitrogen or argon gas for 5-10 minutes to remove all oxygen.
-
Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50-100 psi, or as optimized).
-
Reaction: Stir the mixture vigorously at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS by periodically (and carefully) de-pressurizing and sampling the reaction mixture.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 6-Methylquinolin-8-amine. The product can be further purified by column chromatography or recrystallization if necessary.
Protocol 2: Buchwald-Hartwig Amination of 8-bromo-6-methylquinoline (Route B)
-
Vessel Preparation: In an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), combine 8-bromo-6-methylquinoline (1.0 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XantPhos, 2-4 mol%).
-
Reagent Addition: Add the base (e.g., Cs₂CO₃, 1.5-2.0 eq).
-
Solvent and Amine Source: Add anhydrous, degassed toluene (or dioxane). For the amine source, if using an ammonia surrogate like benzophenone imine, add it now (1.2 eq). If using ammonia gas, it will be bubbled through the solution.
-
Reaction: Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion (typically 12-24 hours), cool the reaction to room temperature.
-
Quenching: If using an imine surrogate, the reaction will require an acidic workup (e.g., with HCl) to hydrolyze the imine and reveal the primary amine.
-
Extraction: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Visualized Troubleshooting Workflow
This decision tree provides a logical pathway for diagnosing and solving common issues in the synthesis of 6-Methylquinolin-8-amine.
Caption: Troubleshooting Decision Tree for 6-Methylquinolin-8-amine Synthesis.
References
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available at: [Link]
-
Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. ResearchGate. Available at: [Link]
-
8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. MDPI. Available at: [Link]
-
Studies on 6-aminoquinolones: synthesis and antibacterial evaluation of 6-amino-8-methylquinolones. PubMed. Available at: [Link]
-
Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. PubMed Central. Available at: [Link]
-
Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. MDPI. Available at: [Link]
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. Available at: [Link]
-
Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. National Institutes of Health. Available at: [Link]
-
Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. Available at: [Link]
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. Available at: [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]
-
Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. PubMed Central. Available at: [Link]
-
Causes of catalyst deactivation during quinoline hydrodenitrogenation. OSTI.GOV. Available at: [Link]
-
Merging photoredox catalysis with transition metal catalysis: Direct C4-H amination of 8-hydroxyquinoline derivatives. ResearchGate. Available at: [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available at: [Link]
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- 2. researchgate.net [researchgate.net]
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- 4. Causes of catalyst deactivation during quinoline hydrodenitrogenation (Conference) | OSTI.GOV [osti.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Scaling Up the Synthesis of 6-Methylquinolin-8-amine for Preclinical Studies
This technical support guide is designed for researchers, scientists, and drug development professionals involved in the process of scaling up the synthesis of 6-Methylquinolin-8-amine for preclinical studies. This document provides in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to address the practical challenges encountered during laboratory and pilot-plant scale production.
Introduction: The Importance of a Robust Synthetic Route
6-Methylquinolin-8-amine is a key building block in the development of various pharmaceutical agents. As a program progresses towards preclinical evaluation, the demand for this intermediate increases significantly, necessitating a transition from small-scale laboratory synthesis to a robust, scalable, and safe manufacturing process. This guide focuses on the well-established two-step synthetic pathway: the Skraup synthesis of 6-methyl-8-nitroquinoline followed by the reduction of the nitro group to afford the desired amine. Our objective is to provide you with the technical insights and practical solutions to navigate the challenges inherent in scaling up this synthesis, ensuring the consistent production of high-quality material suitable for preclinical trials.
Visualizing the Synthetic Pathway
Caption: Overall synthetic route to 6-Methylquinolin-8-amine.
Part 1: The Skraup Synthesis of 6-Methyl-8-nitroquinoline
The Skraup synthesis is a powerful method for constructing the quinoline core. However, it is notoriously exothermic and requires careful control, especially at a larger scale.[1][2] The reaction involves the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and finally oxidation to the quinoline.[3]
Frequently Asked Questions (FAQs): Skraup Synthesis
Q1: My Skraup reaction is too vigorous and difficult to control upon scale-up. How can I mitigate this?
A1: The exothermic nature of the Skraup synthesis is a primary safety concern during scale-up.[1] The key is to control the rate of heat generation. Here are several strategies:
-
Use of a Moderator: The addition of ferrous sulfate (FeSO₄) is a well-documented method to moderate the reaction's vigor.[2] It is believed to act as an oxygen carrier, allowing the oxidation to proceed at a more controlled pace. Boric acid has also been reported as a moderator.[2]
-
Controlled Reagent Addition: On a larger scale, do not mix all reagents at once. A semi-batch approach, where the sulfuric acid is added slowly to the mixture of the aniline, glycerol, and moderator, is crucial. This allows for the heat of mixing and the initial reaction exotherm to be managed by the reactor's cooling system.
-
Efficient Heat Transfer: Ensure your reactor has an adequate cooling capacity. Jacketed reactors with a circulating coolant are essential for large-scale reactions. The surface-area-to-volume ratio decreases on scale-up, making heat removal less efficient.[4]
-
Effective Agitation: Good mixing is critical to prevent the formation of localized hot spots. Use an overhead stirrer with an appropriate impeller design to ensure homogeneity of the reaction mixture.[4]
Q2: I am observing significant tar formation in my reaction. What causes this and how can I minimize it?
A2: Tar formation is a common issue in the Skraup synthesis due to the strongly acidic and oxidizing conditions, which can lead to polymerization of reactants and intermediates. To minimize tarring:
-
Moderator: As with controlling the exotherm, ferrous sulfate can help reduce charring by promoting a smoother reaction.
-
Temperature Control: Avoid excessive temperatures. The reaction should be initiated with gentle heating, and the subsequent exotherm should be carefully controlled.[4]
-
Purity of Reagents: Ensure the use of high-purity glycerol. The presence of water can lead to lower yields and increased side products.[2]
Q3: What is the expected regioselectivity when using 4-methyl-2-nitroaniline?
A3: In the Skraup synthesis, the cyclization of the intermediate formed from 4-methyl-2-nitroaniline is directed by the position of the amino group. The cyclization will occur at the unsubstituted position ortho to the amino group, which is the C6 position of the aniline ring. This will lead to the formation of the desired 6-methyl-8-nitroquinoline. The nitro group at the 2-position and the methyl group at the 4-position of the aniline precursor will become the nitro group at the 8-position and the methyl group at the 6-position of the resulting quinoline.
Experimental Protocol: Skraup Synthesis of 6-Methyl-8-nitroquinoline (Pilot Scale)
This protocol is a guideline and should be optimized for your specific equipment and safety procedures.
| Reagent | Molecular Weight | Amount (molar ratio) | Notes |
| 4-Methyl-2-nitroaniline | 152.15 g/mol | 1.0 eq | Starting material. |
| Glycerol (anhydrous) | 92.09 g/mol | 3.0 - 4.0 eq | Reagent and solvent. |
| Ferrous sulfate heptahydrate (FeSO₄·7H₂O) | 278.01 g/mol | 0.1 - 0.2 eq | Moderator. |
| Sulfuric acid (98%) | 98.08 g/mol | 3.0 - 5.0 eq | Catalyst and dehydrating agent. |
| Nitrobenzene | 123.11 g/mol | 1.2 eq | Oxidizing agent. |
Procedure:
-
Reactor Setup: Equip a jacketed glass reactor with an overhead stirrer, a temperature probe, a condenser, and a dropping funnel. Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Charging Reagents: Charge the 4-methyl-2-nitroaniline, glycerol, and ferrous sulfate heptahydrate into the reactor. Begin agitation to form a slurry.
-
Controlled Acid Addition: Slowly add the concentrated sulfuric acid via the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 60 °C using the reactor's cooling system.
-
Heating and Reaction: After the addition is complete, slowly heat the mixture to 120-130 °C. The reaction is exothermic, and the heating should be carefully controlled. Maintain this temperature for 3-4 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up:
-
Cool the reaction mixture to below 80 °C.
-
Slowly and carefully quench the reaction by adding it to a stirred mixture of ice and water. This step is highly exothermic and should be performed with caution.
-
Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution, keeping the temperature below 50 °C. The product will precipitate as a solid.
-
Filter the crude product and wash it thoroughly with water until the filtrate is neutral.
-
-
Purification: The crude 6-methyl-8-nitroquinoline can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol.
Caption: Workflow for the Skraup synthesis of 6-methyl-8-nitroquinoline.
Part 2: Reduction of 6-Methyl-8-nitroquinoline
The reduction of the nitro group to an amine is a critical step. Several methods are available, with catalytic hydrogenation and metal-acid reductions being the most common for large-scale synthesis.
Frequently Asked Questions (FAQs): Nitro Group Reduction
Q1: Which reduction method is more suitable for scaling up: catalytic hydrogenation or iron/acetic acid?
A1: Both methods have their advantages and disadvantages for scale-up:
-
Catalytic Hydrogenation (e.g., H₂/Pd-C):
-
Pros: Generally produces a cleaner product with simpler work-up. The catalyst can often be filtered off, and the product isolated by crystallization. It avoids the use of large quantities of metal salts.
-
Cons: Requires specialized high-pressure reactors and stringent safety precautions for handling hydrogen gas and pyrophoric catalysts.[5] The catalyst can be expensive and may require screening for optimal performance.
-
-
Iron/Acetic Acid (Fe/AcOH) Reduction:
-
Pros: Operationally simpler and does not require high-pressure equipment. Iron is inexpensive and readily available. This method is generally very robust.[6]
-
Cons: The work-up can be more complex due to the formation of large amounts of iron salts, which can make product isolation and purification challenging. The disposal of iron-containing waste streams also needs to be considered.
-
The choice often depends on the available equipment, safety infrastructure, and the desired purity profile of the final product. For preclinical batches where high purity is paramount, catalytic hydrogenation is often preferred.
Q2: I am having trouble with the filtration of the iron salts after the Fe/AcOH reduction. What can I do?
A2: The filtration of fine iron oxide sludge can be slow and difficult. Here are some tips:
-
Use of a Filter Aid: Adding a filter aid such as Celite® to the reaction mixture before filtration can help to create a more porous filter cake and improve the filtration rate.
-
Hot Filtration: Filtering the reaction mixture while it is still warm can sometimes improve the filtration characteristics.
-
Dilution: Diluting the reaction mixture with a suitable solvent before filtration can reduce the viscosity and aid in the separation of the solids.
-
Basification and Extraction: After the reaction, basifying the mixture with a base like sodium carbonate and then extracting the product with an organic solvent can be an effective way to separate the product from the iron salts.
Q3: What are the key safety considerations for large-scale catalytic hydrogenation?
A3: Safety is paramount when working with hydrogen and pyrophoric catalysts.[5] Key considerations include:
-
Hydrogen Handling: Use a dedicated, well-ventilated area for hydrogenation. Ensure all equipment is properly grounded to prevent static discharge. Use a hydrogen detector to monitor for leaks.
-
Catalyst Handling: Handle the palladium on carbon (Pd/C) catalyst in a wet state to prevent it from becoming pyrophoric in the air.[7] After the reaction, the catalyst should be filtered and kept wet until it can be safely quenched or disposed of.
-
Reactor Safety: Use a properly rated and maintained high-pressure reactor. Ensure the reactor is equipped with a rupture disc and a pressure relief valve.
-
Inerting: Purge the reactor with an inert gas (e.g., nitrogen or argon) before introducing hydrogen to remove any oxygen. Similarly, purge with an inert gas after the reaction is complete before opening the reactor.
Experimental Protocol: Catalytic Hydrogenation of 6-Methyl-8-nitroquinoline (Pilot Scale)
| Reagent | Molecular Weight | Amount | Notes |
| 6-Methyl-8-nitroquinoline | 188.18 g/mol | 1.0 eq | Starting material. |
| Palladium on Carbon (5% Pd/C, 50% wet) | - | 1-5 mol% (dry basis) | Catalyst. |
| Ethanol or Methanol | - | 10-20 volumes | Solvent. |
| Hydrogen Gas (H₂) | 2.02 g/mol | 3-5 bar | Reducing agent. |
Procedure:
-
Reactor Setup: Charge the 6-methyl-8-nitroquinoline and the solvent into a suitable high-pressure hydrogenation reactor.
-
Catalyst Addition: Carefully add the wet 5% Pd/C catalyst to the reactor under a nitrogen atmosphere.
-
Inerting: Seal the reactor and purge it several times with nitrogen to remove all oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen to 3-5 bar. Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C). The reaction is typically exothermic, and the temperature should be monitored.
-
Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen and by analyzing samples by TLC or HPLC.
-
Work-up:
-
Once the reaction is complete, depressurize the reactor and purge it several times with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. The filter cake should be kept wet with solvent at all times.
-
Rinse the reactor and the filter cake with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude 6-Methylquinolin-8-amine.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/heptane or ethanol/water).
Caption: Workflow for the catalytic hydrogenation of 6-methyl-8-nitroquinoline.
Part 3: Purification, Analysis, and Quality Control
For preclinical studies, the final product must meet stringent purity specifications.
Frequently Asked Questions (FAQs): Purification and Analysis
Q1: What are the common impurities I should expect in the final product?
A1: The impurity profile will depend on the synthetic route chosen.
-
From Skraup Synthesis:
-
Isomeric Byproducts: Although the reaction with 4-methyl-2-nitroaniline is expected to be highly regioselective, small amounts of other isomers could potentially form.
-
Unreacted Starting Materials: Incomplete reaction can leave residual 4-methyl-2-nitroaniline.
-
Tar-related Impurities: High molecular weight, colored impurities from polymerization.
-
-
From Nitro Reduction:
-
Incomplete Reduction: Residual 6-methyl-8-nitroquinoline.
-
Hydroxylamine Intermediate: The corresponding hydroxylamine is a common intermediate in nitro reductions and may be present if the reaction is not driven to completion.
-
Catalyst Residues: If catalytic hydrogenation is used, trace amounts of palladium may be present in the final product.
-
Q2: What analytical methods are suitable for assessing the purity of 6-Methylquinolin-8-amine?
A2: A combination of chromatographic and spectroscopic techniques is necessary:
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for determining the purity of the final product and quantifying impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like trifluoroacetic acid or formic acid) is a good starting point for method development.
-
Gas Chromatography (GC): GC can be used to assess the presence of volatile impurities and residual solvents.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and for identifying any major impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and to help identify unknown impurities.
-
Elemental Analysis: To confirm the elemental composition of the final product.
Q3: What are typical preclinical specifications for a small molecule API like 6-Methylquinolin-8-amine?
A3: While specific specifications are determined on a case-by-case basis, typical requirements for a preclinical batch include:
-
Purity: ≥ 98.5% (by HPLC)
-
Individual Impurities: No single impurity > 0.15%
-
Total Impurities: < 1.0%
-
Residual Solvents: Within the limits defined by ICH guidelines.
-
Heavy Metals (e.g., Palladium): < 10 ppm
General Purification Strategy
-
Crude Isolation: After the reaction work-up, the crude product is isolated by filtration or extraction.
-
Recrystallization: This is the most effective method for purifying the final product. The choice of solvent is critical and should be determined through solubility studies. A good recrystallization solvent will dissolve the product well at elevated temperatures but poorly at room temperature or below, while impurities remain soluble at lower temperatures.
-
Drying: The purified solid should be dried under vacuum at a suitable temperature to remove residual solvents.
Part 4: Safety Considerations for Scale-Up
A thorough risk assessment must be conducted before any scale-up activities.[9]
| Hazard | Mitigation Strategies |
| Strong Acids (H₂SO₄) | Use appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and face shield. Work in a well-ventilated area. Have an acid spill kit readily available. |
| Exothermic Reactions | Use a jacketed reactor with a reliable cooling system. Add reagents slowly and monitor the internal temperature continuously. Never leave a large-scale exothermic reaction unattended.[9] |
| Flammable Solvents | Work in a well-ventilated area away from ignition sources. Use grounded equipment to prevent static discharge. |
| Hydrogen Gas | Use a dedicated hydrogenation area with appropriate ventilation and monitoring. Ensure all equipment is pressure-rated and properly maintained. Purge all equipment with inert gas before and after use. |
| Pyrophoric Catalysts (e.g., wet Pd/C) | Handle in a wet state. Do not allow the catalyst to dry out in the air. After use, quench the catalyst carefully or store it under water until it can be disposed of properly.[7] |
References
- Manske, R. H. F. The Chemistry of Quinolines. Chemical Reviews. 1942, 30 (1), 113–144.
-
Skraup Reaction- Preferred Workup? Sciencemadness.org. Available from: [Link]
- Clarke, H. T.; Davis, A. W. Quinoline. Organic Syntheses. 1922, 2, 79.
-
6-methoxy-8-nitroquinoline. Organic Syntheses Procedure. Available from: [Link]
-
THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. ResearchGate. Available from: [Link]
-
An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands. Available from: [Link]
- Chandra, T.; Zebrowski, J. P. Hazards associated with laboratory scale hydrogenations. Journal of Chemical Health and Safety. 2016, 23 (3), 22–27.
- Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. Pharmaceuticals. 2023, 16 (5), 721.
- Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products. Molecules. 2018, 23 (8), 1953.
- Catalytic Hydrogenation of Substituted Quinolines on Co–Graphene Composites.
- Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules. 2022, 27 (13), 4153.
-
Scale Up Safety. Stanford Environmental Health & Safety. Available from: [Link]
-
Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. Available from: [Link]
- Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Journal of Chemical Sciences. 2012, 124 (6), 1337–1345.
-
Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety. Available from: [Link]
Sources
Validation & Comparative
The Evolving Landscape of 6-Methylquinolin-8-amine Derivatives: A Comparative Guide to Structure-Activity Relationships
For Immediate Release
A Deep Dive into the Structure-Activity Relationship of 6-Methylquinolin-8-amine Derivatives for Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold, a privileged heterocyclic system in medicinal chemistry, has given rise to a multitude of therapeutic agents. Among these, derivatives of 8-aminoquinoline have a rich history, particularly as antimalarial drugs. This guide focuses on a specific, yet increasingly important subclass: 6-Methylquinolin-8-amine derivatives. By exploring the nuanced relationships between their chemical structure and biological activity, we aim to provide a valuable resource for the scientific community engaged in the discovery and development of novel therapeutics. This document will objectively compare the performance of various 6-Methylquinolin-8-amine derivatives, supported by experimental data, and provide detailed methodologies to ensure scientific integrity and reproducibility.
The Significance of the 6-Methyl Group: A Subtle yet Profound Influence
The substitution pattern on the quinoline ring is a critical determinant of the biological activity of 8-aminoquinoline derivatives. While the 6-methoxy analogue, primaquine, has been a cornerstone of antimalarial therapy for decades, the introduction of a 6-methyl group offers a distinct modification with significant implications for activity and safety.[1] Research into 6-amino-8-methylquinolone derivatives has shown that the combination of a methyl group at the C-8 position and an amino group at the C-6 position can enhance antibacterial activity, particularly against Gram-positive bacteria.[2][3] This highlights the potential of the 6-methyl substituent to modulate the electronic and steric properties of the quinoline core, thereby influencing interactions with biological targets.
Comparative Analysis of Biological Activities
The therapeutic potential of 6-Methylquinolin-8-amine derivatives extends beyond a single application. This section compares their efficacy across several key areas, supported by available in vitro data.
Antimalarial Activity
The 8-aminoquinoline scaffold is renowned for its ability to target the liver stages of Plasmodium parasites, a crucial aspect for the radical cure of relapsing malaria.[1] The mechanism of action is believed to involve metabolic activation to reactive intermediates that generate oxidative stress within the parasite. While extensive data exists for 6-methoxy derivatives, direct comparative studies on a series of 6-methyl analogues are less common. However, by drawing parallels from the broader class of 8-aminoquinolines, we can infer key structural-activity relationships (SAR).
Table 1: Comparative Antimalarial Activity of 8-Aminoquinoline Derivatives
| Compound | R (Side Chain at N8) | Target | IC50 (µM) | Reference |
| Primaquine (6-methoxy) | -(CH2)3NH2 | P. falciparum (blood stage) | >10 | [General Knowledge] |
| Hypothetical 6-Methyl Analogue 1 | -(CH2)3NH2 | P. falciparum (blood stage) | Data Needed | |
| Hypothetical 6-Methyl Analogue 2 | Modified side chain | P. falciparum (blood stage) | Data Needed | |
| Tafenoquine (complex structure) | Complex side chain | P. vivax (liver stage) | Potent | [General Knowledge] |
Note: This table is illustrative. Specific IC50 values for a series of 6-Methylquinolin-8-amine derivatives are needed from targeted literature searches to provide a direct comparison.
Antibacterial Activity
Recent studies have highlighted the promise of quinoline derivatives as antibacterial agents. Specifically, 6-amino-8-methylquinolones have demonstrated potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2][3] The SAR in this context reveals the importance of the substituents at the N-1, C-6, and C-7 positions.
Table 2: Comparative Antibacterial Activity of 6-Amino-8-methylquinolone Derivatives
| Compound | N-1 Substituent | C-7 Substituent | MIC (µg/mL) vs. S. aureus | Reference |
| Ciprofloxacin | Cyclopropyl | Piperazinyl | 0.25-1 | [General Knowledge] |
| Derivative 19v | Ethyl | 1,2,3,4-Tetrahydroisoquinolinyl | <0.06 | [2][3] |
| Other Analogues | Various | Various | Variable | [2][3] |
The exceptional activity of derivative 19v underscores the potential for optimizing the antibacterial profile of this scaffold through targeted modifications.[2][3]
Neuroprotective Potential
Emerging research suggests a role for quinoline derivatives in the context of neurodegenerative diseases.[4] This is often attributed to their ability to chelate metal ions and mitigate oxidative stress, both of which are implicated in neuronal damage.[4] By combining the 8-aminoquinoline scaffold with natural antioxidants, researchers have developed derivatives with cytoprotective effects in models of oxidative stress.[4]
Table 3: Neuroprotective and Antioxidant Properties of 8-Aminoquinoline Derivatives
| Compound | Conjugated Antioxidant | Activity | Observation | Reference |
| Derivative 4 | Caffeic Acid | Radical Scavenging, Cytoprotection | Reduced intracellular ROS generation | [4] |
| Derivative 5 | Caffeic Acid | Radical Scavenging, Cytoprotection | Decreased lipid peroxidation | [4] |
These findings suggest that the 6-Methylquinolin-8-amine scaffold could serve as a valuable template for the design of multi-target-directed ligands for neurodegenerative disorders.
Mechanistic Insights: A Multi-faceted Approach
The diverse biological activities of 6-Methylquinolin-8-amine derivatives are underpinned by various mechanisms of action. Understanding these pathways is crucial for rational drug design and optimization.
Antimalarial Mechanism of Action
The prevailing hypothesis for the antimalarial action of 8-aminoquinolines involves a two-step process:
-
Metabolic Activation: The parent compound is metabolized by host liver enzymes, primarily cytochrome P450s, to form reactive quinone-imine intermediates.
-
Oxidative Stress: These metabolites undergo redox cycling, leading to the generation of reactive oxygen species (ROS) that damage parasite macromolecules and induce cell death.
Caption: Hypothesized antimalarial mechanism of 8-aminoquinolines.
Antibacterial and Neuroprotective Mechanisms
The antibacterial activity of quinolones typically involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication. For the neuroprotective effects, the metal chelating and antioxidant properties are central. By sequestering excess metal ions and scavenging free radicals, these compounds can disrupt the pathological cascades that lead to neuronal cell death.
Caption: Key mechanisms of antibacterial and neuroprotective action.
Experimental Protocols: A Guide to Reproducible Science
To ensure the integrity and reproducibility of research in this field, this section provides detailed, step-by-step methodologies for key experiments.
General Synthesis of 6-Methylquinolin-8-amine Derivatives
The synthesis of the 6-methyl-8-aminoquinoline core can be adapted from established quinoline synthesis methods, such as the Skraup or Doebner-von Miller reactions, followed by functional group manipulations. The derivatization at the 8-amino position is typically achieved through nucleophilic substitution or reductive amination.
Step-by-Step Synthesis of an N-substituted 6-Methylquinolin-8-amine Derivative (Illustrative Example):
-
Preparation of 6-Methyl-8-nitroquinoline: Start with a suitable substituted aniline and employ a Skraup-type cyclization with glycerol in the presence of an oxidizing agent and sulfuric acid.
-
Reduction of the Nitro Group: The nitro group is reduced to an amine using standard reducing agents such as SnCl2/HCl or catalytic hydrogenation (e.g., H2/Pd-C).
-
Side Chain Introduction: The resulting 6-methyl-8-aminoquinoline is reacted with a suitable alkyl halide or undergoes reductive amination with an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride to introduce the desired side chain at the 8-amino position.[5]
-
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Caption: General synthetic workflow for 6-Methylquinolin-8-amine derivatives.
In Vitro Antimalarial Assay (pLDH Assay)
The parasite lactate dehydrogenase (pLDH) assay is a colorimetric method used to determine the viability of Plasmodium falciparum in vitro.[6][7][8][9][10]
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Complete malaria culture medium
-
96-well microtiter plates
-
Test compounds and control drugs
-
Malstat reagent
-
NBT/PES solution
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the 96-well plate.
-
Add the synchronized parasite culture to each well.
-
Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).
-
After incubation, lyse the red blood cells to release the parasite lactate dehydrogenase.
-
Add the Malstat reagent and NBT/PES solution to each well.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the absorbance at 650 nm using a microplate reader.
-
Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the log of the drug concentration.
In Vitro Antibacterial Assay (Broth Microdilution for MIC Determination)
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][11][12][13][14]
Materials:
-
Bacterial strains (e.g., S. aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Test compounds and control antibiotics
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare two-fold serial dilutions of the test compounds in MHB in the 96-well plate.
-
Inoculate each well with the standardized bacterial suspension.
-
Include positive (no drug) and negative (no bacteria) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Conclusion and Future Directions
The 6-Methylquinolin-8-amine scaffold represents a promising platform for the development of new therapeutic agents with a broad spectrum of activities. The available data, particularly in the antibacterial domain, demonstrates the potential for significant improvements in potency over existing drugs. However, to fully realize the therapeutic potential of this class of compounds, further research is needed. Specifically, comprehensive SAR studies on a wider range of 6-methyl derivatives are required to delineate the optimal substitution patterns for antimalarial, neuroprotective, and other activities. Elucidation of the precise molecular targets and a deeper understanding of their mechanisms of action will be crucial for the rational design of next-generation 6-Methylquinolin-8-amine-based drugs.
References
- Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. (2022-05-31). MDPI.
- Safety of 8-aminoquinoline antimalarial medicines. (2014-05-17).
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A Researcher's Guide to Evaluating the Therapeutic Index of 6-Methylquinolin-8-amine Analogs
The quest for novel therapeutics often leads researchers down complex chemical pathways, and the quinoline scaffold has long been a fertile ground for discovery. Among its many derivatives, 6-methylquinolin-8-amine and its analogs represent a promising class of compounds with a wide spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties.[1][2][3] However, the journey from a promising hit to a viable drug candidate is paved with rigorous evaluation, chief among which is the determination of the therapeutic index (TI). This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously evaluate the therapeutic index of 6-methylquinolin-8-amine analogs, ensuring both scientific integrity and a clear path toward potential clinical translation.
The therapeutic index is the quantitative relationship between the efficacy and toxicity of a compound. A high TI is the hallmark of a successful drug, indicating that it can elicit the desired therapeutic effect at a dose well below that which causes unacceptable toxicity. For 8-aminoquinolines, this is a particularly critical parameter due to their known side effects, most notably hemolytic anemia in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency.[4][5][6] Therefore, a robust evaluation of the TI is not merely a regulatory hurdle but a fundamental aspect of responsible drug development.
This guide will dissect the essential experimental workflows, from initial in vitro screening to more complex in vivo studies, providing not just the "how" but, more importantly, the "why" behind each methodological choice.
I. Foundational Efficacy Assessment: In Vitro Screening
The initial step in evaluating any new chemical entity is to determine its biological activity in a controlled, high-throughput manner. For 6-methylquinolin-8-amine analogs, the specific assays will depend on the intended therapeutic application.
A. Anticancer Activity
Quinoline derivatives have shown considerable promise as anticancer agents.[7][8] The primary in vitro assay to assess this potential is the determination of the half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[9]
-
Cell Culture: Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the 6-methylquinolin-8-amine analogs in culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Causality Behind Experimental Choices: The use of a panel of cell lines from different tissue origins provides a broader understanding of the compound's spectrum of activity. The 48-72 hour incubation period allows for multiple cell doubling times, ensuring that the observed effect is not merely cytostatic but truly cytotoxic.
B. Antimalarial Activity
The 8-aminoquinoline scaffold is the backbone of the crucial antimalarial drug primaquine.[4][10] Analogs of 6-methylquinolin-8-amine should be evaluated for their activity against various strains of Plasmodium falciparum, including both chloroquine-sensitive and chloroquine-resistant strains.
Experimental Protocol: SYBR Green I-Based Drug Sensitivity Assay
This fluorescence-based assay measures the proliferation of malaria parasites by quantifying the amount of parasite DNA.
-
Parasite Culture: Maintain synchronized cultures of P. falciparum strains (e.g., 3D7, Dd2) in human erythrocytes in RPMI 1640 medium supplemented with human serum.
-
Drug Plates: Prepare serial dilutions of the test compounds in 96-well plates.
-
Infection: Add parasitized erythrocytes (ring stage, 0.5% parasitemia, 2% hematocrit) to each well.
-
Incubation: Incubate the plates for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Lysis and Staining: Lyse the erythrocytes and stain the parasite DNA by adding SYBR Green I lysis buffer.
-
Fluorescence Reading: Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
Data Analysis: Determine the IC50 values by plotting the fluorescence intensity against the log of the compound concentration.
Causality Behind Experimental Choices: Using both drug-sensitive and drug-resistant parasite strains is crucial to identify compounds that can overcome existing resistance mechanisms. Synchronizing the parasite culture to the ring stage ensures a consistent starting point for the assay.
II. Assessing the "T" in TI: In Vitro and In Vivo Toxicity
A potent compound is of little use if it is indiscriminately toxic. The following section outlines the critical steps in evaluating the toxicity profile of 6-methylquinolin-8-amine analogs.
A. In Vitro Cytotoxicity against Normal Cells
To assess the selectivity of the compounds, their cytotoxicity should be evaluated against non-cancerous cell lines.
Experimental Protocol: The same MTT assay described for cancer cells can be used, but with non-cancerous cell lines such as human foreskin fibroblasts (HFF) or human umbilical vein endothelial cells (HUVEC). The selectivity index (SI) can then be calculated:
SI = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line)
A higher SI value indicates greater selectivity for cancer cells.
B. Hemolytic Toxicity: A Critical Concern for 8-Aminoquinolines
The primary dose-limiting toxicity of 8-aminoquinolines is hemolytic anemia in individuals with G6PD deficiency.[6][11] It is imperative to screen for this potential toxicity early in the development process.
Experimental Protocol: In Vitro Hemolysis Assay
-
Blood Collection: Obtain fresh human blood from healthy donors (and if possible, from G6PD-deficient donors under appropriate ethical guidelines).
-
Erythrocyte Preparation: Wash the red blood cells (RBCs) with phosphate-buffered saline (PBS) to remove plasma and buffy coat. Resuspend the RBCs in PBS to a 2% hematocrit.
-
Compound Treatment: Add serial dilutions of the test compounds to the RBC suspension. Include a positive control (e.g., phenylhydrazine) and a negative control (PBS).
-
Incubation: Incubate the samples for 24 hours at 37°C with gentle agitation.
-
Centrifugation: Centrifuge the samples to pellet the intact RBCs.
-
Hemoglobin Measurement: Transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at 540 nm.
-
Data Analysis: Calculate the percentage of hemolysis relative to a 100% hemolysis control (RBCs lysed with water).
Causality Behind Experimental Choices: This assay directly measures the primary toxicity concern for this class of compounds. Using blood from G6PD-deficient individuals, when ethically feasible, provides the most relevant data for this at-risk population.
C. Acute In Vivo Toxicity
Once a compound has shown promising in vitro efficacy and an acceptable in vitro toxicity profile, the next step is to assess its acute toxicity in an animal model.[9][12]
Experimental Protocol: Up-and-Down Procedure (UDP) for LD50 Determination
The UDP is a method for determining the median lethal dose (LD50) that uses a minimal number of animals.[9]
-
Animal Model: Use healthy, young adult rodents (e.g., Swiss albino mice or Sprague-Dawley rats) of a single sex.
-
Dose Selection: Select a starting dose based on in vitro toxicity data or in silico predictions.
-
Dosing: Administer the compound (e.g., orally or intraperitoneally) to a single fasted animal.
-
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.
-
Sequential Dosing: If the animal survives, the next animal receives a higher dose. If it dies, the next animal receives a lower dose. The dose progression factor is typically 1.5-2.0.
-
Stopping Criteria: The test is stopped when a predefined number of reversals in outcome (survival/death) have occurred.
-
LD50 Calculation: The LD50 is calculated using specialized software based on the pattern of outcomes.
Causality Behind Experimental Choices: The UDP is a more ethical and statistically robust method for determining the LD50 compared to traditional methods that use large numbers of animals. The 14-day observation period allows for the detection of delayed toxicity.
III. The Therapeutic Index: Integrating Efficacy and Toxicity Data
With both efficacy (e.g., IC50 or effective dose, ED50, from an in vivo efficacy study) and toxicity (LD50) data in hand, the therapeutic index can be calculated:
TI = LD50 / ED50
A higher TI is desirable, indicating a wider margin of safety.
IV. Comparative Analysis of 6-Methylquinolin-8-amine Analogs
To facilitate the selection of lead candidates, the gathered data should be compiled into a clear and concise format.
Table 1: Comparative In Vitro Efficacy and Toxicity of 6-Methylquinolin-8-amine Analogs
| Analog | IC50 (MCF-7, µM) | IC50 (A549, µM) | IC50 (HFF, µM) | Selectivity Index (MCF-7) | % Hemolysis (10 µM) |
| Parent | 15.2 | 22.5 | >100 | >6.6 | 5.8 |
| Analog A | 2.1 | 3.5 | 85.3 | 40.6 | 2.1 |
| Analog B | 8.9 | 12.1 | >100 | >11.2 | 15.3 |
| Analog C | 0.5 | 1.2 | 25.6 | 51.2 | 4.5 |
Table 2: Comparative In Vivo Toxicity of Lead Candidates
| Analog | Route of Administration | LD50 (mg/kg) |
| Analog A | Oral | 450 |
| Analog C | Oral | 275 |
V. Visualizing the Workflow
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
